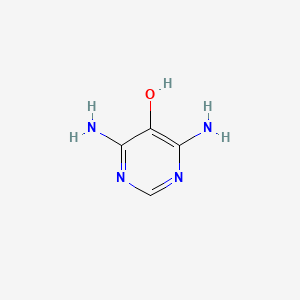

4,6-Diaminopyrimidin-5-ol

Beschreibung

Contextualization within Pyrimidine (B1678525) Chemical Space and Biological Significance

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the basis for a vast and diverse area of chemical space with profound biological significance. nih.govrroij.com As a core component of nucleic acids (cytosine, thymine (B56734), and uracil), pyrimidines are intrinsically linked to the central processes of life, including genetic information storage and transfer. rroij.comresearchgate.net This inherent biological relevance makes pyrimidine derivatives a rich source for the discovery of therapeutic agents. nih.gov The pyrimidine scaffold's unique physicochemical properties, including its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, have led to its incorporation into a wide array of approved drugs with activities spanning anticancer, antiviral, antimicrobial, and anti-inflammatory applications. nih.govmdpi.com The exploration of pyrimidine chemical space continues to expand, driven by the need for novel drugs to address emerging diseases and resistance to existing therapies. nih.govacs.org

Within this broad context, diaminopyrimidines represent a particularly important subclass. ontosight.ai These compounds, characterized by a pyrimidine ring substituted with two amino groups, have been extensively investigated for their therapeutic potential. ontosight.aimcmaster.ca A significant number of diaminopyrimidine derivatives function as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and certain amino acids. ontosight.aimcmaster.carcsb.org This mechanism of action is the basis for the antimicrobial and antiprotozoal activity of well-known drugs like trimethoprim (B1683648) and pyrimethamine (B1678524). rcsb.orgnih.gov The compound 4,6-Diaminopyrimidin-5-ol fits within this specific niche of diaminopyrimidine chemical space, offering a unique structural motif for further investigation and development.

The this compound Scaffold: A Foundation for Academic Research

The this compound scaffold, while not as extensively commercialized as some other diaminopyrimidines, serves as a valuable foundation for academic research. Its structure, featuring amino groups at positions 4 and 6 and a hydroxyl group at position 5, provides multiple points for chemical modification, allowing for the synthesis of diverse derivative libraries. This structural versatility is a key attribute for academic researchers exploring structure-activity relationships (SAR) and developing novel compounds with specific biological targets.

Research efforts have focused on synthesizing and characterizing derivatives of this core structure to explore their potential in various therapeutic areas. For instance, the synthesis of related diaminopyrimidine derivatives has been pursued to develop inhibitors of enzymes like dihydrofolate reductase from various organisms, including pathogenic bacteria. nih.gov The strategic placement of substituents on the pyrimidine ring can significantly influence the compound's selectivity and potency against target enzymes. nih.gov

Historical Perspective of Diaminopyrimidine Research Relevant to the this compound Core

The history of diaminopyrimidine research is rooted in the broader field of antifolate chemotherapy. In the mid-20th century, researchers like George H. Hitchings and his team began synthesizing numerous pyrimidine and purine (B94841) analogs with the goal of creating nucleic acid antagonists. nih.govoup.com A pivotal discovery was that 2,4-diamino-5-substituted pyrimidines interfered with folic acid metabolism rather than acting as direct thymine antagonists as initially predicted. nih.gov This led to the understanding that these compounds were inhibiting the enzyme dihydrofolate reductase (DHFR). nih.govoup.com

This breakthrough was instrumental in establishing the principle of selective toxicity, where subtle differences in the DHFR enzyme between host and pathogen could be exploited to develop effective antimicrobial and antiprotozoal drugs. oup.comoup.com This research culminated in the development of highly successful drugs such as pyrimethamine for malaria and trimethoprim for bacterial infections. nih.govtandfonline.com The core principle of targeting DHFR with diaminopyrimidine scaffolds remains a significant area of research today, with ongoing efforts to design new inhibitors to combat drug-resistant pathogens. tandfonline.com The study of compounds like this compound and its derivatives is a continuation of this historical effort, seeking to explore new chemical space within the diaminopyrimidine class for novel biological activities.

Data Tables

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

54016-37-4 |

|---|---|

Molekularformel |

C4H6N4O |

Molekulargewicht |

126.12 g/mol |

IUPAC-Name |

4,6-diaminopyrimidin-5-ol |

InChI |

InChI=1S/C4H6N4O/c5-3-2(9)4(6)8-1-7-3/h1,9H,(H4,5,6,7,8) |

InChI-Schlüssel |

MUAITNVDJCJLJA-UHFFFAOYSA-N |

SMILES |

C1=NC(=C(C(=N1)N)O)N |

Kanonische SMILES |

C1=NC(=C(C(=N1)N)O)N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 4,6 Diaminopyrimidin 5 Ol and Its Derivatives

Direct Synthetic Routes to 4,6-Diaminopyrimidin-5-ol

Direct synthetic routes to this compound are not extensively documented in the literature. However, plausible pathways can be inferred from the synthesis of structurally related compounds, such as 2,5-diamino-4,6-dihydroxypyrimidine (B34952) hydrochloride. A common strategy for introducing a 5-amino group into a pyrimidine (B1678525) ring involves the nitrosation or nitration of the 5-position, followed by a reduction step.

One potential synthetic approach could commence with a suitably substituted pyrimidine precursor, such as 4,6-diaminopyrimidine (B116622). Nitrosation at the 5-position would yield 4,6-diamino-5-nitrosopyrimidine, which could then be reduced to the corresponding 4,5,6-triaminopyrimidine. Subsequent controlled hydrolysis or a related transformation would be required to introduce the hydroxyl group at the 5-position.

Alternatively, a more convergent approach might involve starting with a precursor that already contains a functional group at the 5-position that can be converted to a hydroxyl group. For instance, the synthesis of 4,6-dichloro-5-nitropyrimidine (B16160) is known, which can serve as a versatile intermediate nih.gov. Nucleophilic substitution of the chloro groups with ammonia (B1221849) or other amine sources would furnish a 4,6-diamino-5-nitropyrimidine (B171749) derivative. The final step would then be the reduction of the nitro group to an amino group, followed by a diazotization and hydrolysis sequence to install the 5-hydroxyl group. The reduction of aromatic nitro groups in the presence of other functional groups can be achieved with high chemoselectivity using various reagents organic-chemistry.org.

A hypothetical synthetic scheme is presented below:

Functionalization and Derivatization Strategies for the this compound Core

The presence of multiple reactive sites—two amino groups and a hydroxyl group—on the this compound core allows for a wide range of functionalization and derivatization strategies. The electronic nature of the pyrimidine ring, influenced by these substituents, will govern the regioselectivity of these reactions.

Regioselective Amination and Hydroxylation Processes

Further amination or hydroxylation of the this compound core would likely require activation of the pyrimidine ring. Regioselective functionalization can be challenging due to the presence of multiple activating groups. However, insights can be drawn from studies on related polyfunctional pyrimidines. The relative reactivity of different positions on the pyrimidine ring is influenced by the electronic effects of the existing substituents. Computational studies on related systems, such as 4-aminoquinazolines, have been used to predict the regioselectivity of nucleophilic aromatic substitution reactions nih.gov.

Nucleophilic Aromatic Substitution (SNAr) in this compound Chemistry

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of pyrimidine rings, particularly when activated by electron-withdrawing groups and bearing a good leaving group. In the case of this compound, the existing amino and hydroxyl groups are electron-donating, which would disfavor classical SNAr reactions on the pyrimidine ring itself unless a leaving group is present at an activated position.

However, derivatization of the amino or hydroxyl groups can introduce functionalities that facilitate SNAr. For instance, conversion of the hydroxyl group to a better leaving group, such as a tosylate, could enable subsequent nucleophilic displacement. Studies on the aminolysis of 6-alkoxy-4-chloro-5-nitropyrimidines have shown that the alkoxy group can act as a leaving group in the presence of amines, leading to disubstituted products researchgate.netchemrxiv.org. This suggests that the 5-hydroxyl group in our target compound, if converted to an alkoxy group, could potentially be displaced under certain conditions.

Recent research has also explored concerted SNAr mechanisms on pyrimidines, which may not strictly follow the traditional requirement for strong electron-withdrawing groups mdpi.com.

Multi-component Reactions for Complex this compound Architectures

Multi-component reactions (MCRs) offer an efficient strategy for the construction of complex molecular scaffolds in a single step. While specific MCRs involving this compound as a building block are not reported, the amino and hydroxyl groups present on the core could participate in various MCRs. For example, the amino groups could react in Biginelli-type or Ugi reactions to build more complex heterocyclic systems.

The development of novel MCRs for the synthesis of pyrimidine derivatives is an active area of research, with iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols being a recent example of a sustainable approach nih.gov. Microwave-assisted MCRs have also emerged as a powerful tool for the rapid synthesis of diverse heterocyclic libraries beilstein-journals.org.

Palladium-Catalyzed Coupling Reactions in this compound Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To apply these methods to the this compound core, the molecule would first need to be functionalized with a suitable handle, such as a halide or a tosylate.

For instance, if a chloro- or bromo-substituent were present on the pyrimidine ring, Suzuki or Hiyama cross-coupling reactions could be employed to introduce aryl or vinyl groups. The synthesis of 6-aryl-2,4-diamino-pyrimidines has been achieved via Suzuki coupling of the corresponding 6-chloro derivative with various arylboronic acids researchgate.net. Similarly, Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes have been developed semanticscholar.org.

The amino groups of this compound could also be targeted in Buchwald-Hartwig amination reactions if a suitable aryl halide coupling partner is used. This would lead to N-arylated derivatives.

| Coupling Reaction | Catalyst/Ligand | Substrate Type | Product Type | Reference |

| Suzuki Coupling | Pd(PPh₃)₄ | 6-Chloro-2,4-diaminopyrimidine | 6-Aryl-2,4-diaminopyrimidine | researchgate.net |

| Hiyama Coupling | PdCl₂/PCy₃ | Pyrimidin-2-yl tosylate | 2-Arylpyrimidine | semanticscholar.org |

| Buchwald-Hartwig | Pd(dba)₂/DavePhos | 4-Amino-6-chloropyrimidine | 4,6-Diaminopyrimidine | nih.gov |

Table 1: Examples of Palladium-Catalyzed Coupling Reactions on Pyrimidine Scaffolds

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis and derivatization of this compound, several green approaches can be envisioned.

The use of water as a solvent is a key aspect of green chemistry. One-pot syntheses of pyrimido[4,5-d]pyrimidine (B13093195) derivatives in water have been reported, demonstrating the feasibility of aqueous reaction media for pyrimidine synthesis researchgate.net. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. The green synthesis of disubstituted 5-aminopyrimidines from vinyl azides under microwave irradiation in water has been successfully demonstrated researchgate.net.

Furthermore, the use of biodegradable catalysts and reagents can enhance the green credentials of a synthetic route. Citric acid, a natural and biodegradable acid, has been used as a catalyst for the eco-friendly, one-pot multicomponent synthesis of pyrimidopyrimidines in an aqueous medium semanticscholar.org.

| Green Chemistry Approach | Key Feature | Example Application | Reference |

| Aqueous Synthesis | Use of water as a solvent | Synthesis of pyrimido[4,5-d]pyrimidines | researchgate.net |

| Microwave-Assisted Synthesis | Reduced reaction times and energy | Synthesis of 5-aminopyrimidines | researchgate.net |

| Biodegradable Catalyst | Use of an environmentally friendly catalyst | Citric acid-catalyzed synthesis of pyrimidopyrimidines | semanticscholar.org |

Table 2: Green Chemistry Approaches in Pyrimidine Synthesis

Mechanism Elucidation of Key Synthetic Transformations Involving this compound Precursors

Understanding the reaction mechanisms for the synthesis of pyrimidine precursors is crucial for optimizing reaction conditions and improving yields. Two fundamental transformations in the synthesis of this compound and its derivatives are the principal pyrimidine ring synthesis and the palladium-catalyzed amination of halopyrimidine intermediates.

Mechanism of the Principal Pyrimidine Ring Synthesis

The most widely used method for constructing the pyrimidine ring is the condensation of a 1,3-bifunctional three-carbon component, such as a malonic ester or malononitrile, with an N-C-N fragment like guanidine (B92328) bu.edu.eg. The mechanism proceeds as follows:

Nucleophilic Attack: The reaction is typically initiated by the deprotonation of the guanidine, making it more nucleophilic. One of the amino groups of guanidine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound (e.g., dimethyl malonate) to form a tetrahedral intermediate.

Elimination: This intermediate collapses, eliminating a molecule of alcohol (or another leaving group) to form an acyl-guanidine derivative.

Intramolecular Cyclization: The second amino group of the guanidine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This step forms a six-membered heterocyclic ring.

Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to form the aromatic pyrimidine ring, yielding a 2-amino-4,6-dihydroxypyrimidine (B16511) google.com.

This foundational reaction establishes the core pyrimidine structure, which can then be further functionalized.

Mechanism of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds. Its application in synthesizing 4,6-diaminopyrimidine derivatives from 4,6-dichloropyrimidine (B16783) precursors follows a well-established catalytic cycle wikipedia.orgnih.gov.

The catalytic cycle involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the chloropyrimidine (Ar-Cl). This step involves the insertion of the palladium atom into the carbon-chlorine bond, forming a Pd(II) complex (Ar-Pd(II)-Cl) wikipedia.orgnih.gov. This is often the rate-determining step of the cycle.

Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a strong base (e.g., sodium tert-butoxide), the coordinated amine is deprotonated to form a palladium amide complex ([Ar-Pd(II)-NR₂]) wikipedia.org.

Reductive Elimination: The final step is the reductive elimination from the palladium amide complex. The aryl group and the amino group couple to form the desired C-N bond, yielding the aminated pyrimidine product (Ar-NR₂) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle wikipedia.org.

This catalytic cycle provides an efficient pathway for the synthesis of a wide array of symmetrically and asymmetrically substituted 4,6-diaminopyrimidine derivatives, which are immediate precursors to more complex structures like this compound.

Molecular Structure and Intermolecular Interactions of 4,6 Diaminopyrimidin 5 Ol: Crystallographic and Spectroscopic Insights

Single-Crystal X-ray Diffraction (SC-XRD) Analysis of 4,6-Diaminopyrimidin-5-ol and its Analogs

Single-crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Through the analysis of diffraction patterns, it provides unequivocal evidence of molecular geometry, conformation, and the intricate network of intermolecular interactions that dictate the crystal packing. Studies on analogs of this compound, such as 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate (B94788) and 2,6-diaminopyrimidin-4-yl 4-methylbenzene sulfonate, offer critical insights into the structural characteristics of the diaminohydroxypyrimidine core. researchgate.netspectrabase.com

Derivatives of hydroxypyrimidine can exist in different tautomeric forms, most commonly the keto-enol forms. nih.govmasterorganicchemistry.com In the solid state, crystallographic studies of analogs like 2,6-diaminopyrimidin-4-ol derivatives show a strong preference for the keto tautomer. researchgate.netspectrabase.comnih.gov This is a common feature for such heterocyclic systems. nih.gov

SC-XRD analysis confirms the high degree of planarity of the pyrimidine (B1678525) ring in these structures. For instance, in the crystal structures of 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate (Compound A) and 2,6-diaminopyrimidin-4-yl 4-methylbenzene sulfonate (Compound B), the 2,6-diaminopyrimidin-4-ol moiety is essentially planar. researchgate.net The deviation from planarity is quantified by the root-mean-square (RMS) divergence, which was found to be 0.0037 Å for Compound A and 0.0264 Å for Compound B, indicating a nearly flat ring system. researchgate.net

Table 1: Planarity of the Diaminopyrimidin-4-ol Moiety in Analog Compounds

| Compound | Moiety | RMS Divergence (Å) | Citation |

|---|---|---|---|

| 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate | 2,6-diaminopyrimidin-4-ol | 0.0037 | researchgate.net |

The conformation is described by the C5–S1–O3–C1 torsional angle, which was determined to be -81.53(2)° for the naphthalene (B1677914) derivative and -81.16(2)° for the methylbenzene sulfonate derivative. researchgate.net The remarkable similarity in these values suggests that the molecular conformation is consistent and relatively rigid in these analogs. researchgate.net Furthermore, the dihedral angle between the planar diaminopyrimidin-4-ol moiety and the toluene (B28343) ring in the methylbenzene sulfonate derivative is 79.02(7)°. researchgate.net

Table 2: Key Torsional and Dihedral Angles in Analogs of this compound

| Compound | Torsional/Dihedral Angle | Atoms Involved | Angle (°) | Citation |

|---|---|---|---|---|

| 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate | Torsional Angle | C5–S1–O3–C1 | -81.53(2) | researchgate.net |

| 2,6-diaminopyrimidin-4-yl 4-methylbenzene sulfonate | Torsional Angle | C5–S1–O3–C1 | -81.16(2) | researchgate.net |

Investigation of Noncovalent Interactions in this compound Assemblies

The stability and structure of the crystal lattice are governed by a variety of noncovalent interactions. drugbank.com In the crystalline assemblies of this compound analogs, hydrogen bonding and π-stacking are the predominant forces that direct the supramolecular architecture. researchgate.netspectrabase.com

Hydrogen bonds are the most significant intermolecular forces in the crystal structures of diaminopyrimidine derivatives. The amino groups (N-H) and the hydroxyl group (O-H) act as hydrogen bond donors, while the ring nitrogen atoms and the oxygen atoms serve as acceptors.

In the crystal packing of 2,6-diaminopyrimidin-4-yl sulfonate derivatives, extensive hydrogen bonding is observed. researchgate.netspectrabase.com These interactions form well-defined patterns or synthons. For example, molecules can form dimeric structures through N—H···N hydrogen bonds, creating characteristic R₂²(8) graph set motifs. researchgate.net These dimers are further interconnected with neighboring molecules through N—H···O and weaker C–H···O interactions, leading to more complex three-dimensional networks. researchgate.netspectrabase.com In one of the analyzed structures, a dimer is linked to six other molecules via N—H···N and N—H···O bonds, forming four R₃³(10) loops. researchgate.net

Table 3: Examples of Hydrogen Bonding Interactions in Diaminopyrimidine Analogs

| Interaction Type | Donor | Acceptor | Motif/Loop Formed | Citation |

|---|---|---|---|---|

| N—H···N | Amino Group | Pyrimidine Ring Nitrogen | R₂²(8) | researchgate.net |

| N—H···O | Amino Group | Pyrimidin-4-ol Oxygen | R₃³(10) | researchgate.net |

Aromatic systems, such as the pyrimidine ring, engage in π-stacking interactions, which contribute significantly to crystal stability. ripublication.comresearchgate.net In the crystal structures of the sulfonate derivatives of 2,6-diaminopyrimidin-4-ol, parallel offset stacking interactions are present between the pyrimidine ring and the appended aromatic rings (naphthalene or toluene). researchgate.netspectrabase.com This type of interaction, where the rings are parallel but not perfectly eclipsed, is a common and energetically favorable arrangement for aromatic systems. researchgate.netspectrabase.com The presence of these stacking interactions has been further corroborated by Hirshfeld surface analysis. researchgate.netspectrabase.com

Spectroscopic Characterization of this compound’s Structural Features

Infrared (IR) Spectroscopy is a powerful tool for identifying functional groups. For a molecule like this compound, the IR spectrum would be expected to show characteristic absorption bands:

N-H stretching vibrations from the primary amino groups, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region. researchgate.netnih.gov

O-H stretching vibration from the hydroxyl group, which would likely be a broad band around 3200-3600 cm⁻¹, its shape influenced by hydrogen bonding. researchgate.net

C=O stretching vibration , a strong band around 1650-1700 cm⁻¹, would be present if the molecule exists in its keto-tautomeric form in the analyzed sample. nih.gov

C=N and C=C stretching vibrations of the pyrimidine ring, typically found in the 1400-1650 cm⁻¹ region. researchgate.net

N-H bending vibrations (scissoring) near 1600 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR spectra would reveal signals for the aromatic proton on the pyrimidine ring and distinct resonances for the protons of the two amino (NH₂) groups and the hydroxyl (OH) group. researchgate.net The chemical shifts of these protons would be sensitive to the solvent and concentration due to hydrogen bonding and exchange phenomena. Protonation studies using NMR can confirm which nitrogen atom in the pyrimidine ring gets protonated in acidic media. researchgate.net

¹³C NMR would show distinct signals for each carbon atom in the pyrimidine ring, with their chemical shifts indicating their electronic environment (e.g., carbons attached to amino groups vs. the carbon attached to the hydroxyl group). researchgate.net

UV-Visible (UV-Vis) Spectroscopy gives insight into the electronic transitions within the molecule. The pyrimidine ring is a chromophore that absorbs UV light. The position of the absorption maximum (λ_max) is sensitive to the substitution pattern and the tautomeric form. Changes in pH can cause shifts in the absorption spectrum, as protonation or deprotonation of the ring nitrogens or the hydroxyl group alters the electronic structure of the chromophore. This makes UV-Vis spectroscopy a useful technique for studying the acid-base properties of the compound.

Future Directions and Emerging Research Avenues for 4,6 Diaminopyrimidin 5 Ol in Chemical Biology

Development of 4,6-Diaminopyrimidin-5-ol-based Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The development of probes derived from this compound could offer novel ways to study cellular pathways. These probes often incorporate reporter groups, such as fluorescent tags or biotin, to enable the detection and visualization of molecular interactions.

A key strategy in developing such probes involves leveraging the reactive sites on the pyrimidine (B1678525) ring. For instance, the hydroxyl and amino groups of this compound are amenable to chemical modification. One approach could involve the synthesis of hydrazine-containing probes. Electron-rich hydrazines can covalently target a range of enzyme classes with diverse cofactors, acting as versatile tools for activity-based protein profiling (ABPP). acs.org This method allows for the identification of functionally hyper-reactive residues in enzymes, providing insights into their catalytic mechanisms. acs.org

Furthermore, the development of fluorescent probes from related diaminohydroxypyrimidine structures has been reported. For example, a novel poly(azomethine-urethane) based on 2,4-diamino-6-hydroxyprimidine was synthesized and shown to act as a fluorescent sensor for copper ions (Cu2+) in aqueous solutions. nih.gov This demonstrates the potential for creating environmentally sensitive probes from the this compound scaffold to detect specific ions or molecules within biological systems.

Table 1: Potential Chemical Probes Based on this compound

| Probe Type | Potential Application | Reporter Group Example |

|---|---|---|

| Activity-Based Probe | Profiling enzyme activity | Hydrazine with a clickable alkyne |

| Fluorescent Sensor | Detecting metal ions or small molecules | Fluorophore attached to the pyrimidine ring |

High-Throughput Screening and Lead Generation from this compound Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. nih.gov The creation and screening of libraries focused on the this compound scaffold could lead to the identification of novel hit compounds for various therapeutic targets.

The pyrimidine core is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved drugs and natural products. researchgate.netnih.gov This makes libraries based on this structure particularly valuable. DNA-encoded library technology (DELT) offers a powerful platform for generating and screening vast libraries of pyrimidine derivatives in a cost-effective and time-efficient manner. nih.govresearchgate.net

Screening campaigns can utilize various assay formats, including phenotypic screens that assess the effect of compounds on whole cells or organisms, and target-based screens that measure the interaction of compounds with a specific protein. ku.edu For instance, a phenotypic whole-cell HTS of a SoftFocus library led to the identification of novel antitubercular 6-dialkylaminopyrimidine carboxamides. ku.edu Such approaches could be applied to libraries containing this compound derivatives to discover compounds with activity against a range of diseases.

Commercial and academic screening libraries are often designed to maximize structural diversity and drug-like properties, adhering to principles like Lipinski's Rule of Five. nih.gov The inclusion of this compound derivatives in such libraries would broaden the chemical space available for screening and increase the probability of identifying promising lead compounds.

Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the identification and optimization of new drug candidates. researchgate.netyoutube.com These computational tools can analyze vast datasets to predict the biological activity, pharmacokinetic properties, and toxicity of molecules, thereby streamlining the drug development process. researchgate.netyoutube.com

For a scaffold like this compound, AI and ML can be applied at various stages of the discovery pipeline:

Target Identification: AI algorithms can analyze genomic, proteomic, and other "omics" data to identify novel biological targets for which this compound derivatives might be effective. researchgate.net

Virtual Screening: ML models can be trained on existing data to predict the binding affinity of virtual compounds to a target protein, allowing for the rapid screening of large virtual libraries of this compound derivatives.

De Novo Design: Generative AI models can design entirely new molecules with optimized properties. nih.gov These models can be constrained to generate novel derivatives of the this compound scaffold that are predicted to have high efficacy and low toxicity. nih.gov

Lead Optimization: AI can predict how chemical modifications to a lead compound will affect its properties, guiding medicinal chemists in the synthesis of more potent and selective analogs. nih.gov

The integration of AI and ML with experimental data from HTS and other assays can create a powerful feedback loop, where computational predictions guide experimental work, and the resulting data is used to refine the predictive models.

Exploration of this compound in Multi-Target Modulators

Multi-target drugs, which are designed to interact with multiple biological targets simultaneously, are gaining traction as a strategy to address complex diseases like cancer and viral infections. nih.gov The pyrimidine scaffold is well-suited for the development of multi-target modulators due to its versatile binding capabilities.

For example, derivatives of 2,6-diaminopurine (B158960) have been developed as broad-spectrum antiviral agents active against flaviviruses, influenza virus, and SARS-CoV-2. nih.gov Similarly, thieno[2,3-d]pyrimidine (B153573) derivatives have been designed as multi-target-directed ligands with anti-inflammatory properties, inhibiting both 15-lipoxygenase and cyclooxygenase-2 enzymes. scbt.com

The this compound core could serve as a starting point for designing novel multi-target inhibitors. By strategically modifying the scaffold, it may be possible to create compounds that modulate the activity of multiple kinases, G-protein-coupled receptors, or other protein families implicated in disease. This approach could lead to the development of more effective therapies with a reduced likelihood of drug resistance.

Novel Synthetic Methodologies for Accessing Underexplored this compound Derivatives

The exploration of the full therapeutic potential of this compound is dependent on the development of efficient and versatile synthetic methods to access a wide range of its derivatives. While the synthesis of the parent compound, also known as 2,4-diamino-6-hydroxypyrimidine (B22253), is well-established, methodologies for its further functionalization are crucial for building diverse chemical libraries. google.com

One common strategy involves the chlorination of the hydroxyl group to introduce a reactive handle for subsequent nucleophilic substitution reactions. For instance, treatment of 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride yields 2,4-diamino-6-chloropyrimidine, a key intermediate for further derivatization.

Another approach involves the direct derivatization of the hydroxyl group. For example, 2-amino-6-methylpyrimidin-4-ol can be reacted with sulfonyl chlorides to produce diaminopyrimidine sulfonate derivatives. nih.gov This method could potentially be adapted for the sulfonation of this compound.

Furthermore, the synthesis of 2,4-diamino-6-hydroxy-5-formamidopyrimidine has been reported through the acylation of 2,4-diamino-5-nitroso-6-hydroxypyrimidine in formamide. This highlights the potential for functionalizing the 5-position of the diaminohydroxypyrimidine core.

Future research in this area should focus on developing robust and scalable synthetic routes to introduce a variety of substituents at different positions of the this compound ring, thereby enabling a thorough exploration of its structure-activity relationships.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-diamino-6-hydroxyprimidine |

| 6-dialkylaminopyrimidine carboxamides |

| 2,6-diaminopurine |

| thieno[2,3-d]pyrimidine |

| 2,4-diamino-6-hydroxypyrimidine |

| phosphorus oxychloride |

| 2,4-diamino-6-chloropyrimidine |

| 2-amino-6-methylpyrimidin-4-ol |

| 2,4-diamino-6-hydroxy-5-formamidopyrimidine |

| 2,4-diamino-5-nitroso-6-hydroxypyrimidine |

Q & A

Q. What methodological frameworks are suitable for studying the environmental impact of this compound degradation products?

- Methodological Answer : Deploy liquid chromatography-mass spectrometry (LC-MS) to track degradation metabolites in simulated environmental matrices (e.g., soil/water). Combine with ecotoxicity assays (e.g., Daphnia magna mortality tests) to assess acute toxicity. Case study designs (26% of methodologies) allow comparative analysis across degradation conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.